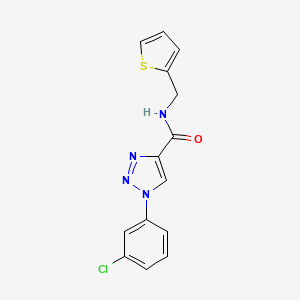

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the 1-position and a thiophen-2-ylmethyl carboxamide moiety at the 4-position. This scaffold is structurally analogous to several bioactive compounds reported in recent studies, particularly those targeting cancer, inflammation, or enzyme inhibition pathways .

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4OS/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQCOBKSYPLNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 3-chlorophenyl group.

Attachment of the thiophen-2-ylmethyl group: This is typically done through a nucleophilic substitution reaction where the thiophen-2-ylmethyl group is introduced to the triazole ring.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives, such as amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets. Studies have shown that similar triazole compounds can inhibit the growth of various bacterial strains and fungi, suggesting that 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide may possess comparable effects .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cell lines such as MCF7. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies can further elucidate the binding interactions between this compound and cancer-related targets.

Material Science Applications

Polymeric Composites

Due to its unique chemical structure, this compound can be incorporated into polymeric materials to enhance their mechanical properties and thermal stability. Research into thiophene-containing polymers indicates that they can exhibit improved electrical conductivity and flexibility, making them suitable for electronic applications .

Case Studies

Case Study 1: Antimicrobial Testing

In a study evaluating various triazole derivatives for antimicrobial activity, compounds structurally related to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The evaluation was conducted using standard methods such as disk diffusion and broth microdilution assays .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of thiophene-linked triazoles demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines. The research utilized assays like Sulforhodamine B to quantify cell proliferation inhibition .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(3-Chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide and Analogs

Key Observations :

- Aryl Group Position : The 3-chlorophenyl group in the title compound contrasts with 4-chlorophenyl or 4-methoxyphenyl groups in analogs, which may alter steric hindrance and electronic interactions with target proteins .

- Amide Substituents: The thiophen-2-ylmethyl group is shared with MKA031 and the 5-amino derivative, suggesting a preference for heterocyclic side chains in modulating bioactivity .

Key Observations :

- MIF Inhibition : MKA031, which shares the thiophen-2-ylmethyl amide group, exhibits potent inhibition of macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory and oncogenic pathways .

- Anticancer Activity : 4-Chlorophenyl analogs (e.g., ZIPSEY) and trifluoromethyl-substituted derivatives demonstrate activity against lung cancer cells (NCI-H522), with growth inhibition values (GP) ranging from 68.09% to 86.18% .

Physicochemical Properties

Table 3: Physicochemical Data of Selected Analogs

Key Observations :

- Thermal Stability : Compound 4E exhibits a higher melting point (186–189°C), likely due to strong intermolecular hydrogen bonding from the 3-chlorophenylamide group .

- Spectral Confirmation : IR and NMR data for analogs validate the triazole-carboxamide scaffold, with characteristic C=O stretches near 1680 cm⁻¹ and NH proton signals around δ 10.9 ppm .

Biological Activity

1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole derivatives class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry where it is investigated for antimicrobial, antifungal, and anticancer properties. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

- IUPAC Name : 1-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

- CAS Number : 951602-21-4

- Molecular Weight : 318.8 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Achieved through a reaction between an azide and an alkyne.

- Introduction of the Chlorophenyl Group : Substitution of a hydrogen atom on the triazole ring with a 3-chlorophenyl group.

- Attachment of the Thiophen-2-ylmethyl Group : Conducted via nucleophilic substitution reactions.

These steps are optimized in industrial settings to enhance yield and purity while minimizing environmental impact.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells, thereby exhibiting antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .

Anticancer Activity

Studies have demonstrated that certain derivatives of triazoles possess cytotoxic activity against cancer cell lines. For example, compounds containing the triazole structure have been evaluated for their antiproliferative effects on human leukemic T-cells, showing significant induction of apoptotic changes such as DNA fragmentation and mitochondrial membrane potential reduction .

Case Studies

A notable case study involved evaluating the cytotoxic effects of synthesized triazole derivatives on different cancer cell lines. The results indicated that specific compounds exhibited comparable potency to established chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .

Comparative Biological Activity Table

Q & A

Advanced Research Question

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin production monitoring ).

- Cytotoxicity : MTT assay against cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .

- HIV-1 capsid inhibition : Monitor capsid assembly disruption using fluorescence polarization .

Methodological Note : - Solubility challenges (common in triazole carboxamides) require DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

How do molecular docking studies contribute to understanding its mechanism of action?

Advanced Research Question

Docking studies (e.g., AutoDock Vina, Schrödinger Suite) predict binding interactions:

- Target identification : Align the compound with active sites of targets like HIV-1 capsid proteins or COX-2 .

- Key interactions :

- The 3-chlorophenyl group may occupy hydrophobic pockets.

- The triazole and carboxamide moieties form hydrogen bonds with catalytic residues (e.g., His90 in COX-2) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

How should researchers address contradictions in reported biological activities or synthetic yields across studies?

Advanced Research Question

Contradictions often arise from:

- Synthetic variability : Impurities in starting materials or suboptimal coupling conditions. Mitigate via HPLC purity checks (>95%) and strict stoichiometric control .

- Biological assay conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .

- Solubility effects : Low aqueous solubility (common in triazoles) can artificially reduce apparent activity. Use surfactants (e.g., Tween-80) or co-solvents .

What computational methods are recommended for predicting physicochemical properties and ADMET profiles?

Advanced Research Question

- Physicochemical properties :

- ADMET prediction :

- SwissADME for CYP450 inhibition risk.

- ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .

How can crystallographic data (e.g., from SHELX) resolve ambiguities in molecular conformation?

Advanced Research Question

- SHELX refinement :

- Twinned data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

What strategies improve the metabolic stability of this compound in preclinical studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.